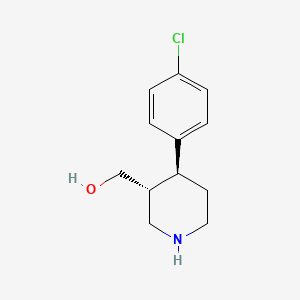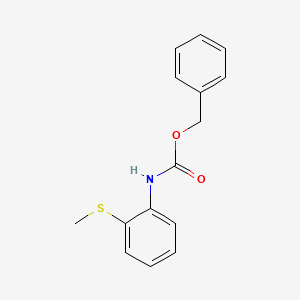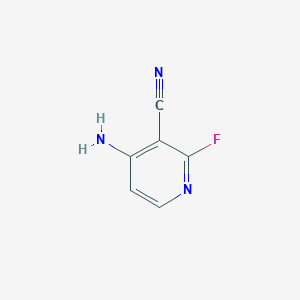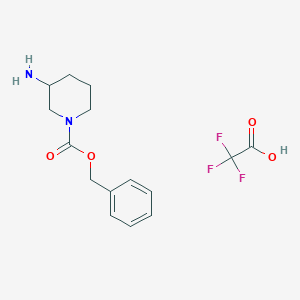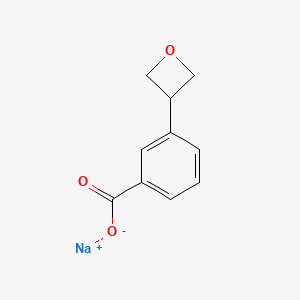
Sodium3-(oxetan-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(oxetan-3-yl)benzoate is a chemical compound featuring a benzoate group attached to an oxetane ring The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(oxetan-3-yl)benzoate typically involves the formation of the oxetane ring followed by its attachment to the benzoate group. One common method is the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound with an alkene under UV light . Another approach is the cyclization of epoxides or halohydrins under basic conditions .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(oxetan-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The benzoate group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent but may include the use of strong acids or bases.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce ring-opened alcohols .
Aplicaciones Científicas De Investigación
Sodium 3-(oxetan-3-yl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 3-(oxetan-3-yl)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of reactive intermediates that can interact with various biological molecules .
Comparación Con Compuestos Similares
Oxetan-3-one: A precursor in the synthesis of oxetane derivatives.
3-Nitrooxetane: Known for its energetic properties and used in materials science.
3,3-Dimethyloxetane: Studied for its unique chemical stability and reactivity.
Uniqueness: Sodium 3-(oxetan-3-yl)benzoate is unique due to the combination of the oxetane ring and the benzoate group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9NaO3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
sodium;3-(oxetan-3-yl)benzoate |
InChI |
InChI=1S/C10H10O3.Na/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
XAOCJGDUFGWMNO-UHFFFAOYSA-M |
SMILES canónico |
C1C(CO1)C2=CC(=CC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
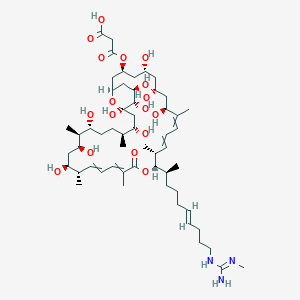
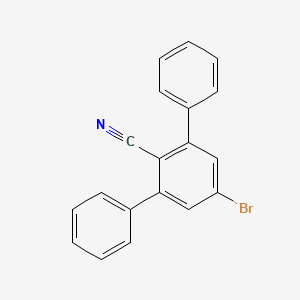
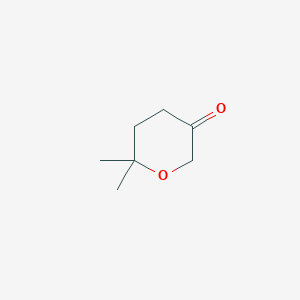
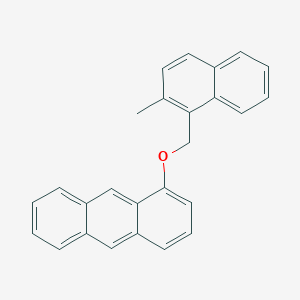
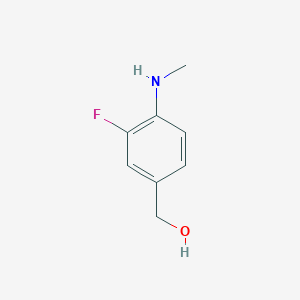
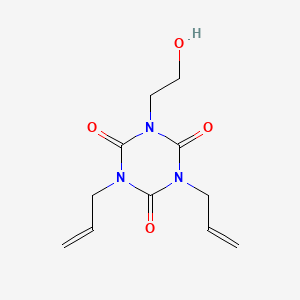
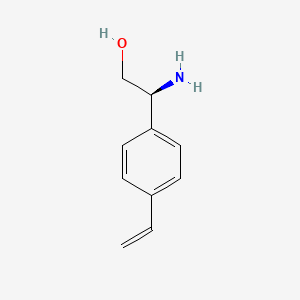
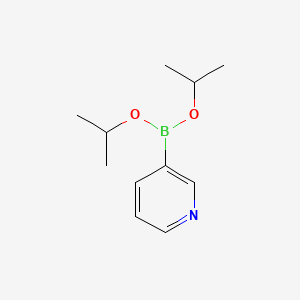
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
